

# Application Notes and Protocols: The Use of 3-Methylanisole in Organic Synthesis

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## Compound of Interest

Compound Name: 3-Methylanisole

Cat. No.: B1663972

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## Introduction

**3-Methylanisole** (also known as m-cresol methyl ether or 3-methoxytoluene) is a versatile aromatic ether widely employed as a key intermediate in organic synthesis.<sup>[1][2][3][4]</sup> Its chemical structure, featuring a methoxy group (-OCH<sub>3</sub>) and a methyl group (-CH<sub>3</sub>) in a meta-arrangement on a benzene ring, provides specific reactivity that makes it a valuable building block for a diverse range of target molecules.<sup>[5]</sup> It serves as a precursor in the manufacturing of dyes, pharmaceuticals, fragrances, and agrochemicals.<sup>[1][2][5]</sup> This document provides detailed application notes and experimental protocols for several key synthetic transformations involving **3-methylanisole**, intended for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties of 3-Methylanisole

A summary of the key physical and chemical properties of **3-methylanisole** is presented below. This data is essential for handling, safety, and reaction setup.

Property	Value	References
CAS Number	100-84-5	[1][2][6]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O	[1][2]
Molecular Weight	122.16 g/mol	[6]
Appearance	Colorless liquid	[1]
Density	0.969 g/mL at 25 °C	[6]
Boiling Point	175-176 °C	[2]
Melting Point	-47 °C	[2]
Flash Point	52 °C (125.6 °F) - closed cup	
Refractive Index	n <sub>20</sub> /D 1.513	[6]
Solubility	Insoluble in water; Soluble in alcohol	[1][2]
Stability	Stable. Flammable. Incompatible with strong oxidizing agents.	[1][2]

## Section 1: Electrophilic Aromatic Substitution (EAS) Reactions

The benzene ring of **3-methylanisole** is activated towards electrophilic aromatic substitution by both the methoxy and methyl groups. Both are ortho-, para-directing groups. The methoxy group is a strong activator, while the methyl group is a weak activator. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the strongly activating methoxy group (C2, C4, C6), with the C4 position often being favored due to reduced steric hindrance.

**Figure 1:** Directing effects in electrophilic substitution of **3-methylanisole**.

### Application Note 1: Regioselective Bromination

Bromination of **3-methylanisole** is a key step for producing intermediates used in pharmaceuticals and other fine chemicals.[7] The reaction can be controlled to yield the monobrominated product, 4-bromo-**3-methylanisole**, with high selectivity.[8]

#### Experimental Protocol: Synthesis of 4-Bromo-**3-methylanisole** via Vapor-Phase Bromination

This method, adapted from patented procedures, minimizes the formation of dibrominated impurities by reacting the substrates in the vapor phase.[9]

- **Apparatus Setup:** Assemble a reaction flask connected to a heated packed column, which serves as the reaction zone. Fit the column with a condenser cooled to -15 °C. The system should be connected to a vacuum source to maintain a pressure of approximately 50 mm Hg.[9]
- **Reaction Initiation:** Charge the reaction flask with **3-methylanisole**. Heat the flask to 90-150 °C to vaporize the **3-methylanisole** and establish it as a vapor in the column, which is maintained at 90-100 °C.[9]
- **Bromine Addition:** Gently heat a separate bromine source and introduce bromine vapor into the reaction zone to commingle with the **3-methylanisole** vapor.[9]
- **Reaction Monitoring & Work-up:** The reaction is typically run for several hours. After completion, the crude product is collected.[9]
- **Purification:** Any residual **3-methylanisole** (typically 1-5%) can be distilled off under high reflux and recycled. The final product, 4-bromo-**3-methylanisole**, is then purified by vacuum distillation.[9]

Parameter	Value	Reference
Substrate	3-Methylanisole	[9]
Reagent	Bromine (vapor)	[9]
Pressure	~50 mm Hg	[9]
Reaction Zone Temp.	90-100 °C	[9]
Major Product	4-Bromo-3-methylanisole	[9]
Reported Yield	~96.6%	[9]

## Application Note 2: Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a fundamental carbon-carbon bond-forming reaction.[10] For **3-methylanisole**, this reaction is expected to yield primarily 4-methoxy-2-methylacetophenone. A protocol analogous to the acylation of 2-methylanisole is provided below.[11]

### Experimental Protocol: Acylation of **3-Methylanisole**

- Setup: In a dry, 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous dichloromethane (40 mL) and aluminum chloride (9.45 g, 71 mmol).[11]
- Addition of Reactants: To the stirred suspension, add **3-methylanisole** (7.92 g, 65 mmol) followed by the slow, dropwise addition of acetyl chloride (5.1 mL, 71 mmol).[11]
- Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[11]
- Quenching: After cooling, carefully pour the reaction mixture into a beaker containing ice and 15 mL of 3 N HCl.[11]
- Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (100 mL). Wash the organic layer with a sodium bicarbonate solution until the pH is 6-7, followed by a brine wash.[11]

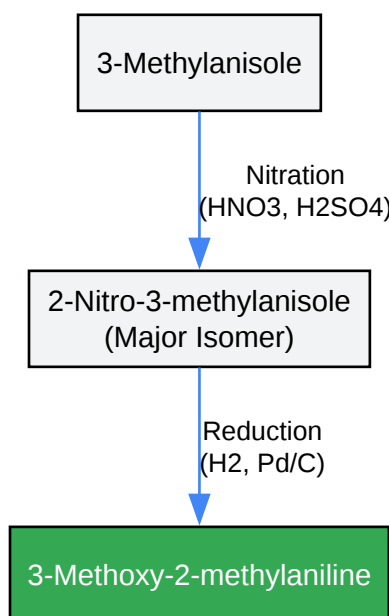
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[11]

## Section 2: Synthesis of Pharmaceutical Intermediates

**3-Methylanisole** is a valuable starting material for multi-step syntheses of complex molecules, particularly those relevant to the pharmaceutical industry.[1][2]

### Application Note 3: Synthesis of 3-Methoxy-2-methylaniline

3-Methoxy-2-methylaniline is an important intermediate used in the preparation of antiviral agents, including indoles and quinolines.[12][13] A common synthetic route involves the nitration of **3-methylanisole**, followed by the reduction of the resulting nitro-intermediate.



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**Figure 2:** Synthesis pathway from **3-methylanisole** to 3-methoxy-2-methylaniline.

Experimental Protocol: Two-Step Synthesis

Step 1: Nitration of **3-Methylanisole**

This protocol is a general procedure for the nitration of activated aromatic compounds.[14][15]

- **Preparation of Nitrating Mixture:** In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (1.5 mL) to concentrated nitric acid (1.5 mL) with swirling. Keep the mixture cool.[15]
- **Substrate Preparation:** In a separate 50 mL flask, dissolve **3-methylanisole** (2.0 g) in concentrated sulfuric acid (4 mL). Cool this mixture in the ice-water bath.[15]
- **Reaction:** Slowly add the nitrating mixture dropwise to the cooled **3-methylanisole** solution over 10-15 minutes, ensuring the temperature remains low. After addition, let the mixture stand at room temperature for 15 minutes.[15]
- **Work-up:** Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker. The nitro-substituted product will precipitate. Allow the ice to melt, then collect the solid by vacuum filtration and wash with cold water. The primary product will be a mixture of isomers, with 2-nitro-**3-methylanisole** and 4-nitro-**3-methylanisole** being significant. Separation would be required for the subsequent step.

## Step 2: Reduction of 2-Methyl-3-nitroanisole

This protocol is for the catalytic hydrogenation of the nitro group to an amine.[16]

- **Setup:** To a solution of 2-methyl-3-nitroanisole (30.7 g, 184 mmol) in 300 mL of ethanol, add a suspension of 5% palladium on carbon (9.98 g, wet) in 100 mL of ethanol.[16]
- **Reaction:** Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 3 hours.[16]
- **Work-up:** Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[16]
- **Isolation:** Concentrate the filtrate under vacuum to yield 3-methoxy-2-methylaniline. The reported yield for this step is quantitative.[16]

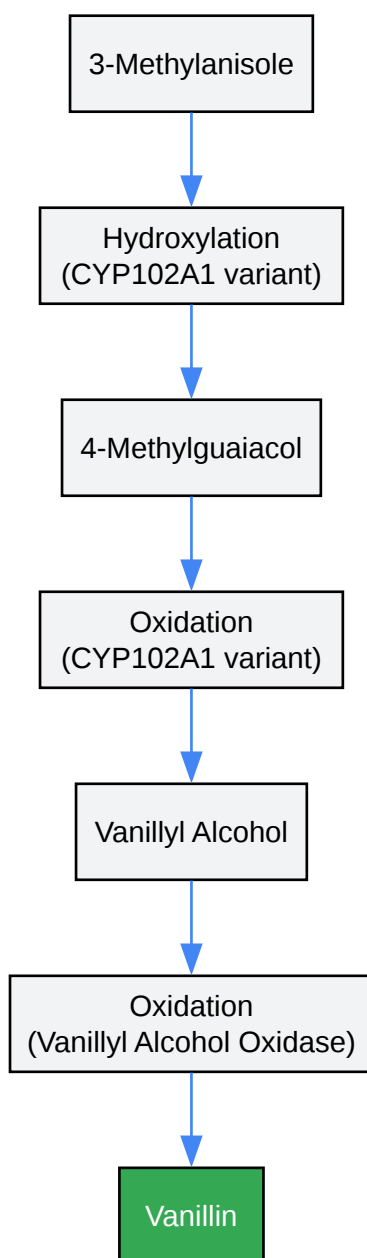
Product Parameter	Value	Reference
Product Name	3-Methoxy-2-methylaniline	[16]
CAS Number	19500-02-8	[16]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[16]
Molecular Weight	137.18 g/mol	[16]
<sup>1</sup> H-NMR (CDCl <sub>3</sub> , δ ppm)	2.04-2.05 (m, 3H), 3.60 (brs, 2H), 3.80 (s, 3H), 6.33-6.37 (m, 2H), 6.94-7.01 (m, 1H)	[16]

## Section 3: Advanced & Biocatalytic Applications

Modern organic synthesis increasingly incorporates novel methods, including biocatalysis and metal-catalyzed cross-coupling reactions, to achieve high selectivity and efficiency.

### Application Note 4: Biocatalytic Oxidation to Vanillin

In an innovative approach, engineered enzymes can be used to convert **3-methylanisole** into vanillin, a high-value flavor and fragrance compound. This multi-step enzymatic cascade demonstrates a green chemistry approach to fine chemical synthesis.[17]



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